molecular formula C20H22O8S2 B2451336 (3R,3aS,6S,6aS)-hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate) CAS No. 66966-12-9

(3R,3aS,6S,6aS)-hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate)

Cat. No.: B2451336
CAS No.: 66966-12-9
M. Wt: 454.51
InChI Key: LFXDGKWHPSDRCT-IYWMVGAKSA-N
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Description

(3R,3aS,6S,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate) is a complex organic compound characterized by its unique bicyclic structure.

Properties

IUPAC Name

[(3S,3aS,6R,6aS)-6-(4-methylphenyl)sulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O8S2/c1-13-3-7-15(8-4-13)29(21,22)27-17-11-25-20-18(12-26-19(17)20)28-30(23,24)16-9-5-14(2)6-10-16/h3-10,17-20H,11-12H2,1-2H3/t17-,18+,19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXDGKWHPSDRCT-IYWMVGAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2COC3C2OCC3OS(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CO[C@H]3[C@@H]2OC[C@@H]3OS(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,3aS,6S,6aS)-hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate) typically involves the reaction of hexahydrofurofuran derivatives with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonate esters .

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for yield and purity through the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology and Medicine:

    Drug Development:

Industry:

Mechanism of Action

The compound exerts its effects primarily through its ability to act as a protecting group. The sulfonate esters are stable under a variety of conditions, preventing unwanted reactions at the protected hydroxyl sites. Upon completion of the desired synthetic steps, the protecting groups can be selectively removed under mild conditions, revealing the free hydroxyl groups .

Comparison with Similar Compounds

Biological Activity

The compound (3R,3aS,6S,6aS)-hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate) is a synthetic organic molecule notable for its unique structural features and potential biological activities. It contains a hexahydrofuro scaffold that contributes to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential applications in herbicides and pharmaceuticals, and relevant research findings.

Structural Overview

The compound is characterized by:

  • Hexahydrofuro[3,2-b]furan core : This fused ring system provides a stable framework for various chemical transformations.
  • Bis(4-methylbenzenesulfonate) groups : These functional groups enhance the compound's solubility and reactivity.

Biological Activity

Research indicates that compounds with the hexahydrofuro structure exhibit significant biological activities. Key findings include:

  • Herbicidal Properties : Studies have shown that this compound can selectively target certain plant species while being less harmful to others. This selectivity suggests its potential as a new herbicide formulation aimed at reducing crop damage from weeds while preserving beneficial plants.
  • Mechanism of Action : Interaction studies reveal that the compound may bind to specific enzymes or receptors in both plants and animals. Understanding these interactions is crucial for elucidating its herbicidal effects and guiding the design of more effective derivatives.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of similar compounds:

Compound NameStructural FeaturesBiological Activity
(3R,3aS,6S,6aS)-hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate)Hexahydrofuro scaffold with sulfonatesHerbicidal activity
Hexahydrofuro[2,3-b]furan derivativesSimilar furan coreVaries widely; some have herbicidal properties
Tetrahydrofuran derivativesLess complex furan structureGenerally lower biological activity
Sulfonated aromatic compoundsAromatic rings with sulfonate groupsDiverse activities; often used in pharmaceuticals

This comparison highlights the unique aspects of (3R,3aS,6S,6aS)-hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate) in terms of its complex structure and specific biological activities that may not be present in simpler analogs.

Case Studies

  • Herbicidal Efficacy : A study demonstrated that derivatives of this compound exhibited selective toxicity towards certain weed species while showing minimal effects on crops. This selectivity was attributed to differences in metabolic pathways between target and non-target species.
  • Enzyme Interaction : Investigations into enzyme binding revealed that this compound could inhibit specific enzymes involved in plant growth regulation. Such inhibition could lead to stunted growth or death in susceptible plant species, thereby supporting its use as an herbicide.

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